Methyltetrazine-DBCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

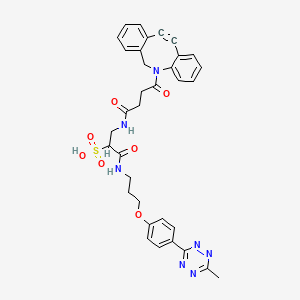

Methyltetrazine-DBCO is a water-soluble, heterobifunctional reagent used primarily in bioorthogonal chemistry. It facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins through a copper-free click reaction. This reaction is highly efficient and does not require a catalyst or auxiliary reagents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltetrazine-DBCO is synthesized through a series of chemical reactions involving the functionalization of dibenzocyclooctyne (DBCO) with methyltetrazine. The process typically involves the following steps:

Functionalization of DBCO: DBCO is first functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance its solubility and reactivity.

Coupling Reaction: The functionalized DBCO is then coupled with methyltetrazine under mild reaction conditions, often in the presence of a base such as triethylamine.

Purification: The final product is purified using chromatographic techniques to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Methyltetrazine-DBCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions:

Reagents: Trans-cyclooctene (TCO), azido-containing peptides or proteins.

Conditions: The reaction is typically carried out in aqueous solutions at room temperature, without the need for catalysts or auxiliary reagents.

Major Products: The major products formed from these reactions are tetrazine-modified peptides or proteins, which can be further utilized in various biochemical applications .

Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry

Bioorthogonal reactions involving Methyltetrazine-DBCO are pivotal in labeling biomolecules without interfering with biological systems. The compound's high reactivity allows for rapid and selective conjugation in live cells. For instance, studies have shown that DBCO exhibits significantly faster kinetics compared to other click chemistry reagents, such as BCN (Bicyclononyne), enhancing its effectiveness in real-time applications .

Live-Cell Imaging

This compound has been employed extensively in live-cell imaging studies. The compound's ability to react with azide-functionalized fluorophores enables researchers to visualize cellular processes dynamically. In one study, the reaction of DBCO with azide-labeled fluorophores was shown to occur approximately ten times faster than with BCN, facilitating more efficient imaging of cellular dynamics .

Nanoparticle Functionalization

The functionalization of nanoparticles using this compound has been explored for enhancing drug delivery systems. By conjugating DBCO to nanoparticles, researchers can create targeted delivery vehicles that respond to specific biological markers. For example, studies have demonstrated the successful conjugation of DBCO-functionalized nanoparticles with azide-labeled cancer-targeting agents, significantly improving their specificity and efficacy in targeting tumor cells .

Case Studies

Mecanismo De Acción

Methyltetrazine-DBCO exerts its effects through the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO). This reaction is highly specific and occurs rapidly, forming a stable covalent bond between the methyltetrazine and TCO moieties. The reaction proceeds through the following steps:

Formation of a Diels-Alder Adduct: Methyltetrazine reacts with TCO to form a cycloaddition product.

Retro-Diels-Alder Reaction: The initial adduct undergoes a retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable covalent bond between the two molecules.

This mechanism allows for the efficient and selective labeling of biomolecules, making this compound a valuable tool in bioorthogonal chemistry .

Comparación Con Compuestos Similares

Methyltetrazine-DBCO is unique in its ability to undergo rapid and selective bioorthogonal reactions without the need for catalysts. Similar compounds include:

Methyltetrazine-PEG4-acid: Another methyltetrazine derivative with a polyethylene glycol linker, used for similar bioconjugation applications.

Tetrazine-PEG-Alkyne: A tetrazine derivative that reacts with alkynes in click chemistry reactions.

Methyltetrazine-PEG12-NHS ester: A methyltetrazine derivative with an N-hydroxysuccinimide ester group, used for amine-reactive bioconjugation.

This compound stands out due to its high reactivity and efficiency in bioorthogonal reactions, making it a preferred choice for many researchers.

Actividad Biológica

Methyltetrazine-DBCO (Dibenzocyclooctyne) is a bioorthogonal reagent that has garnered significant attention in biochemical research due to its unique properties and applications in bioconjugation. This article provides a comprehensive overview of the biological activity of this compound, including its chemical characteristics, reaction mechanisms, applications in live-cell studies, and comparative analysis with other similar compounds.

Chemical Characteristics

This compound is characterized by its high solubility in aqueous environments, making it suitable for various biological applications. The compound has a molecular weight of 683.73 g/mol and a chemical composition of C34H33N7O7S. It is available in different unit sizes (10 mg, 25 mg, 100 mg) and exhibits a purity of over 95% as determined by HPLC analysis .

Reaction Mechanism

The primary mechanism through which this compound exerts its biological activity is the inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes, particularly trans-cyclooctene (TCO). This reaction is notable for its rapid kinetics and high selectivity, allowing for efficient conjugation under mild conditions without the need for metal catalysts. The result is the formation of a stable dihydropyridazine linkage, essential for durable connections in biological systems .

Applications in Biological Research

This compound has a wide range of applications in biochemical research and therapeutic development, including:

- Fluorescent Imaging : The compound is used to label biomolecules for visualization in live-cell imaging studies. Its compatibility with live cells allows researchers to track cellular processes without significant interference from other cellular components .

- Drug Delivery Systems : this compound can be employed to create targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules within cells.

- Activity-Based Protein Profiling : The compound serves as a minimal bioorthogonal tag that can be utilized to study protein interactions and activities within live cells .

Case Studies

- Live Cell Imaging : In a study involving Jurkat cells, researchers demonstrated that this compound could effectively react with TCO-modified fluorophores to visualize cathepsin activity. The results showed clear bands corresponding to the expected molecular weights, confirming successful ligation within live cells .

- Pre-targeted PET Imaging : Another study focused on the use of radiolabeled tetrazines for PET imaging. Methyltetrazine demonstrated efficient brain uptake and rapid clearance, making it suitable for pre-targeted imaging applications. This study highlighted the pharmacokinetic advantages of using Methyltetrazine over other tetrazines .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other bioorthogonal reagents like BCN (Bicyclononyne) and TCO:

| Compound | Reaction Type | Kinetics | Applications |

|---|---|---|---|

| This compound | iEDDA | Rapid | Fluorescent imaging, drug delivery |

| BCN | SPAAC | Moderate | Protein labeling |

| TCO | iEDDA | Fast | Live-cell studies |

This table illustrates that while this compound offers rapid reaction kinetics similar to TCO, it provides unique advantages in terms of biocompatibility and stability when used in complex biological environments.

Propiedades

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYPWVPKWWTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.